molecular formula C7H5BrFNO2 B1420768 Methyl 5-bromo-2-fluoroisonicotinate CAS No. 1214375-45-7

Methyl 5-bromo-2-fluoroisonicotinate

Cat. No. B1420768
CAS RN: 1214375-45-7
M. Wt: 234.02 g/mol
InChI Key: VXNAVZKNAMKBFS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoroisonicotinate is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 . The compound is typically stored at 2-8°C and is available in liquid form .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromo-2-fluoropyridine-4-carboxylic acid with Ph3P and MeOH in THF at room temperature . The reaction yields this compound as a white solid with an 88% yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

This compound is a solid-powder at room temperature . It has a molecular weight of 234.02 . The compound is stored at ambient temperature .

Scientific Research Applications

Methylation and Tautomerism Studies Kulikowski and Shugar (1979) investigated the methylation and thiation of fluorouracil derivatives, which led to insights into the conversion of these compounds under various conditions. This research provides foundational knowledge relevant to understanding the behavior of compounds like Methyl 5-bromo-2-fluoroisonicotinate in chemical reactions (Kulikowski & Shugar, 1979).

Base-Pairing Energies in DNA Interactions Yang, Wu, and Rodgers (2013) focused on the base-pairing interactions in proton-bound dimers of cytosine and its derivatives. This study is particularly relevant for understanding how modifications like bromination and fluorination (as in this compound) affect DNA stability and interactions (Yang, Wu, & Rodgers, 2013).

Antiviral Nucleosides Synthesis Watanabe et al. (1983) explored the synthesis of antiviral nucleosides with 5-substituted arabinofuranosylcytosines and uracils. The results showed the importance of specific substitutions like fluorination for enhancing antiviral effectiveness, which could be related to the properties of this compound (Watanabe et al., 1983).

Nucleophilic Aromatic Substitution Reactions Abramovitch, Helmer, and Liveris (1968) examined the kinetics of reactions involving halogeno-pyridines and -picolines and their N-oxides. This study offers insights into how halogenated compounds, similar to this compound, react under specific conditions (Abramovitch, Helmer, & Liveris, 1968).

Reactivity of Uracil Derivatives Vampa, Benvenuti, and Pecorari (1992) investigated the methylation rates of various uracil derivatives, providing a deeper understanding of the reactivity of such compounds. This research can shed light on the chemical behavior of this compound and similar molecules (Vampa, Benvenuti, & Pecorari, 1992).

Safety and Hazards

Methyl 5-bromo-2-fluoroisonicotinate is labeled with the GHS07 pictogram . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNAVZKNAMKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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